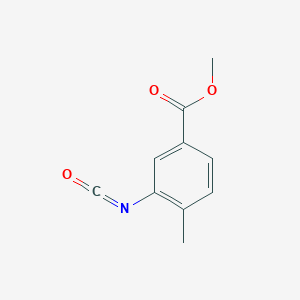
methyl 3-isocyanato-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 3-isocyanato-4-methylbenzoate is an organic compound with the molecular formula C10H9NO3. It is a derivative of benzoic acid and contains both an isocyanate group and a methyl ester group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-isocyanato-4-methylbenzoate typically involves the reaction of 3-amino-4-methylbenzoic acid with phosgene or a phosgene equivalent to form the isocyanate group. The methyl ester group is introduced through esterification with methanol. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
methyl 3-isocyanato-4-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride may be used.
Major Products Formed
Ureas and carbamates: Formed from nucleophilic substitution reactions.
Carboxylic acids: Formed from hydrolysis of the ester group.
Scientific Research Applications
methyl 3-isocyanato-4-methylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of methyl 3-isocyanato-4-methylbenzoate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products such as ureas and carbamates. These reactions are often used to modify the properties of molecules and materials .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-isocyanatobenzoate: Similar structure but lacks the methyl group on the benzene ring.
Methyl 4-isocyanatobenzoate: Isomer with the isocyanate group in a different position on the benzene ring.
Methyl 2-isocyanatobenzoate: Another isomer with the isocyanate group in a different position.
Uniqueness
methyl 3-isocyanato-4-methylbenzoate is unique due to the presence of both the isocyanate and methyl ester groups, which provide distinct reactivity and versatility in organic synthesis. Its specific substitution pattern on the benzene ring also contributes to its unique properties and applications .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 3-isocyanato-4-methylbenzoate |
InChI |
InChI=1S/C10H9NO3/c1-7-3-4-8(10(13)14-2)5-9(7)11-6-12/h3-5H,1-2H3 |
InChI Key |
DKMIWOVCPZAWBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N=C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

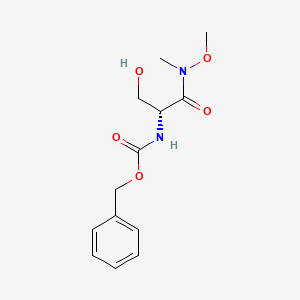
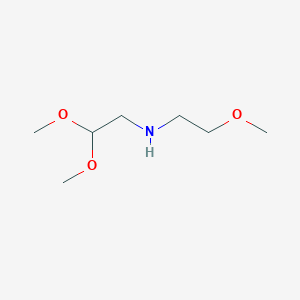
![8-(3-Hydroxypropyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8714527.png)

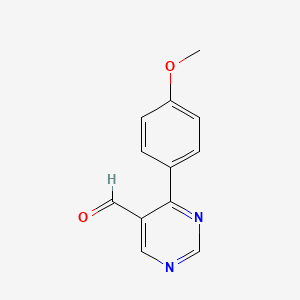
![2-{1-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-2-yl}-6-fluoro-5-nitro-1H-indole](/img/structure/B8714564.png)
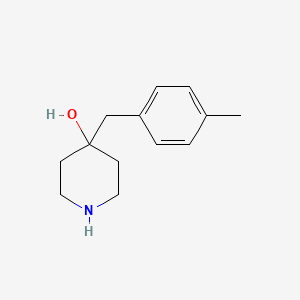
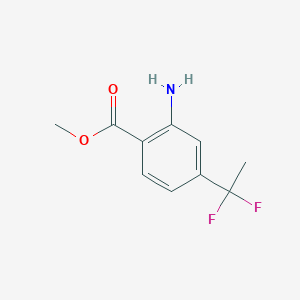
![Tert-butyl 5-amino-3-[2-(3-methoxyphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B8714580.png)

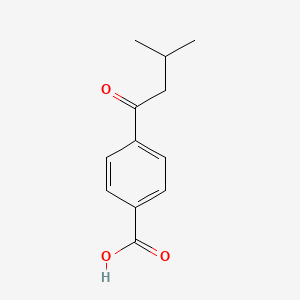
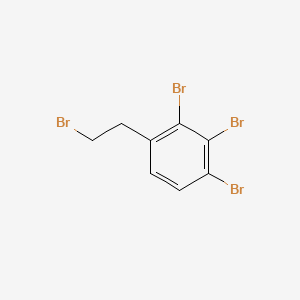
![[6-(Hydroxymethyl)-1-cyclohex-3-enyl]methanol](/img/structure/B8714596.png)
![[(4S)-4-(tritylamino)cyclopent-1-en-1-yl]methanol](/img/structure/B8714601.png)
